molecular formula C5H8N2OS B1382421 (5-Ethyl-1,3,4-thiadiazol-2-yl)methanol CAS No. 1330755-51-5

(5-Ethyl-1,3,4-thiadiazol-2-yl)methanol

Cat. No.: B1382421
CAS No.: 1330755-51-5
M. Wt: 144.2 g/mol
InChI Key: OYZNJEVCIPDIME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Ethyl-1,3,4-thiadiazol-2-yl)methanol is a chemical compound with the molecular formula C5H8N2OS It belongs to the class of thiadiazole derivatives, which are known for their diverse biological and chemical properties

Mechanism of Action

Biochemical Analysis

Biochemical Properties

(5-Ethyl-1,3,4-thiadiazol-2-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in microbial metabolism, thereby exhibiting antimicrobial properties . The compound binds to the active sites of these enzymes, disrupting their normal function and leading to the inhibition of microbial growth. Additionally, this compound interacts with proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been observed to induce apoptosis by activating pro-apoptotic signaling pathways and inhibiting anti-apoptotic proteins . This compound also affects gene expression by modulating transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell proliferation, differentiation, and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound can inhibit enzyme activity by binding to the enzyme’s active site, preventing substrate binding and subsequent catalytic activity . Additionally, this compound can activate or inhibit signaling pathways by interacting with receptors and other signaling molecules, leading to changes in cellular responses . These interactions can result in the modulation of gene expression, enzyme activity, and other cellular processes.

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been studied extensively. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its biological activity over extended periods . Prolonged exposure to the compound can lead to changes in cellular function, including alterations in cell signaling pathways, gene expression, and metabolic processes . These long-term effects are essential for understanding the compound’s potential therapeutic applications and safety profile.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Ethyl-1,3,4-thiadiazol-2-yl)methanol typically involves the reaction of ethyl hydrazinecarbothioamide with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiadiazole ring. The final product is obtained after purification steps such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and automated purification systems to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

(5-Ethyl-1,3,4-thiadiazol-2-yl)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted thiadiazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents .

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics and antifungal agents.

    Medicine: Research has shown that thiadiazole derivatives, including (5-Ethyl-1,3,4-thiadiazol-2-yl)methanol, possess anticancer and anti-inflammatory activities.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Ethyl-1,3,4-thiadiazol-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(5-ethyl-1,3,4-thiadiazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2OS/c1-2-4-6-7-5(3-8)9-4/h8H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYZNJEVCIPDIME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601284196
Record name 1,3,4-Thiadiazole-2-methanol, 5-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601284196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1330755-51-5
Record name 1,3,4-Thiadiazole-2-methanol, 5-ethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1330755-51-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,4-Thiadiazole-2-methanol, 5-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601284196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Ethyl-1,3,4-thiadiazol-2-yl)methanol
Reactant of Route 2
(5-Ethyl-1,3,4-thiadiazol-2-yl)methanol
Reactant of Route 3
(5-Ethyl-1,3,4-thiadiazol-2-yl)methanol
Reactant of Route 4
(5-Ethyl-1,3,4-thiadiazol-2-yl)methanol
Reactant of Route 5
(5-Ethyl-1,3,4-thiadiazol-2-yl)methanol
Reactant of Route 6
(5-Ethyl-1,3,4-thiadiazol-2-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.